4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxybenzoyl group and a pyrimidine ring with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity towards alpha1-adrenergic receptors, indicating that they may interact with these receptors . The interaction with these receptors often leads to changes in cellular signaling pathways .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous biochemical pathways, including those related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
Similar compounds have been subjected to adme calculations, which help identify promising lead compounds .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Methoxybenzoyl Chloride: This intermediate is synthesized by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-(2-Methoxybenzoyl)piperazine: The 2-methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-methoxybenzoyl)piperazine.
Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine: This intermediate is prepared by reacting 2-methylpyrimidine with trifluoromethyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: Finally, the 4-(2-methoxybenzoyl)piperazine is coupled with 2-methyl-6-(trifluoromethyl)pyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine.
Reduction: Formation of 4-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(18(19,20)21)11-16(23-12)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)27-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWSEQJKWQLAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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